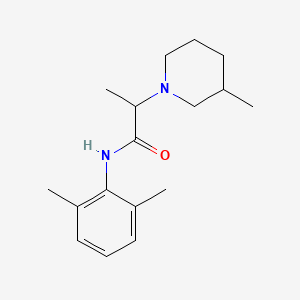
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyrrole-based class of DPP-4 inhibitors, which have been developed as a treatment for type 2 diabetes.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide involves the inhibition of the 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide enzyme. 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide is responsible for the breakdown of incretin hormones, which are important regulators of glucose metabolism. By blocking the breakdown of incretin hormones, 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors can increase insulin secretion and decrease glucagon secretion, leading to improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its effects on glucose metabolism, 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors have been shown to improve endothelial function, reduce inflammation, and improve lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on glucose metabolism are well understood. However, one limitation of using 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors in lab experiments is that they may not fully mimic the effects of incretin hormones, which are complex regulators of glucose metabolism.
Orientations Futures
There are several future directions for research on 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide and other 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors. One area of research is the development of more potent and selective 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the investigation of the long-term effects of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors on cardiovascular outcomes and other health outcomes in patients with type 2 diabetes. Finally, there is a need for more research on the effects of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors in other populations, such as patients with impaired glucose tolerance or patients with type 1 diabetes.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide involves several steps, including the reaction of 3-bromo-2,5-dimethylpyrrole with 3-isopropylphenylboronic acid, followed by the reaction of the resulting compound with 4-chloropyrazole. The final step involves the reaction of the resulting compound with 3-amino-4-methylbenzoic acid to yield the desired product.
Applications De Recherche Scientifique
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. This compound is a 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitor, which works by blocking the enzyme responsible for the breakdown of incretin hormones. Incretin hormones are important regulators of glucose metabolism, and by blocking their breakdown, 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors can improve glucose control in patients with type 2 diabetes.
Propriétés
IUPAC Name |
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-12(2)15-6-5-7-17(9-15)23-13(3)8-18(14(23)4)19(24)22-16-10-20-21-11-16/h5-12H,1-4H3,(H,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOZJBUNNLCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565697.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)
![2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)
![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)
![2-acetamido-N-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]acetamide](/img/structure/B7565737.png)
![N-[3-[(2-carbamoylpyrrolidin-1-yl)methyl]phenyl]-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565744.png)

![2-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565757.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7565765.png)

![1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B7565805.png)